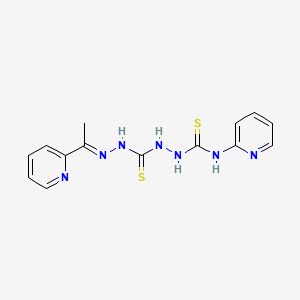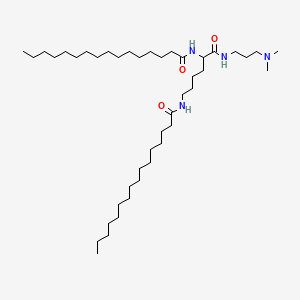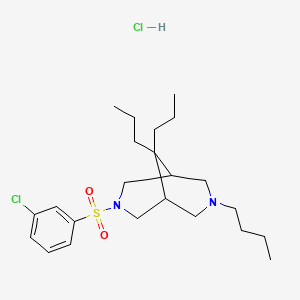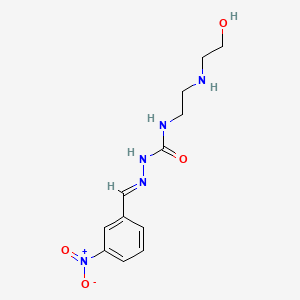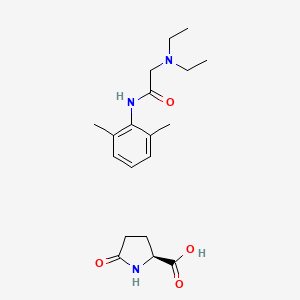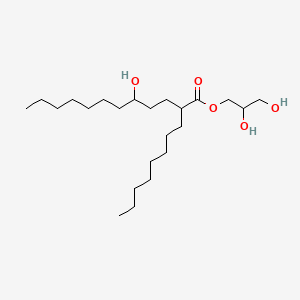
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a molecular formula of C27H54ClNO4 . This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a long alkyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butylamine with 2-hydroxy-3-(tetradecyloxy)propyl chloride under basic conditions to form the intermediate compound.
Methacrylation: The intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the methacrylate group, to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methacrylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its amphiphilic nature.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(dodecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(hexadecyloxy)propyl)amino)ethyl methacrylate hydrochloride
Uniqueness
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic-hydrophilic balance.
Eigenschaften
CAS-Nummer |
97043-70-4 |
|---|---|
Molekularformel |
C27H54ClNO4 |
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
2-[tert-butyl-(2-hydroxy-3-tetradecoxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C27H53NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-25(29)22-28(27(4,5)6)19-21-32-26(30)24(2)3;/h25,29H,2,7-23H2,1,3-6H3;1H |
InChI-Schlüssel |
SUILGOSEMVRNBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)

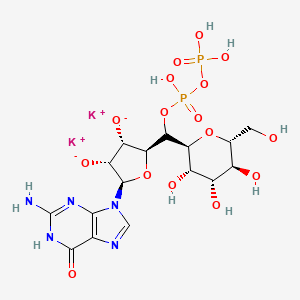
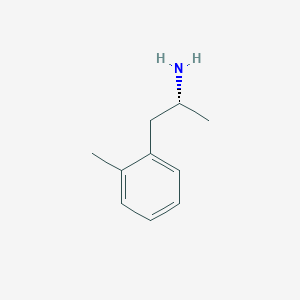

![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
